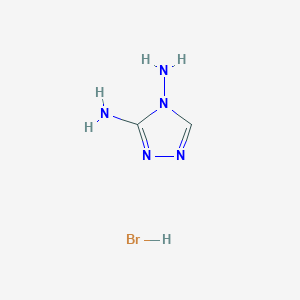![molecular formula C15H20N2O4S B2633040 N-[[1-(Benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamide CAS No. 2418723-07-4](/img/structure/B2633040.png)
N-[[1-(Benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[1-(Benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamide, also known as Boc-4-piperidinemethanol, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in most organic solvents, and it has been found to have potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of N-[[1-(Benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamidedinemethanol is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. In cancer cells, it has been found to induce apoptosis by activating the caspase cascade, a series of enzymes that are involved in programmed cell death. In Alzheimer's disease, it works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in memory and learning.
Biochemical and Physiological Effects:
N-[[1-(Benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamidedinemethanol has been found to have various biochemical and physiological effects in the body. In cancer cells, it has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis, the process by which new blood vessels are formed. In Alzheimer's disease, it has been found to improve cognitive function and memory by inhibiting the activity of acetylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[[1-(Benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamidedinemethanol in lab experiments include its low toxicity, high solubility, and potential as a therapeutic agent for various diseases. However, its limitations include its relatively high cost and complex synthesis method, which may limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for the research and development of N-[[1-(Benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamidedinemethanol. One potential direction is to further investigate its anti-cancer properties and its potential as a therapeutic agent for various types of cancer. Another potential direction is to explore its potential as a therapeutic agent for other neurodegenerative diseases, such as Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method for widespread use in research.
Synthesemethoden
The synthesis of N-[[1-(Benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamidedinemethanol is typically achieved through a multi-step process, starting with the reaction between piperidine and benzene sulfonyl chloride to form N-benzylpiperidine. This compound is then reacted with epichlorohydrin to form N-benzyl-4-(oxiranylmethyl)piperidine, which is then treated with Boc anhydride to form the final product, N-[[1-(Benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamidedinemethanol.
Wissenschaftliche Forschungsanwendungen
N-[[1-(Benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamidedinemethanol has been extensively studied in scientific research due to its potential applications in various fields. In medicinal chemistry, it has been found to have promising anti-cancer properties, with studies showing that it can inhibit the growth of cancer cells by inducing apoptosis. It has also been found to have potential as a therapeutic agent for the treatment of Alzheimer's disease, with studies showing that it can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of the disease.
Eigenschaften
IUPAC Name |
N-[[1-(benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c18-15(14-11-21-14)16-10-12-6-8-17(9-7-12)22(19,20)13-4-2-1-3-5-13/h1-5,12,14H,6-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZYIRHWNCBBFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2CO2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[1-(Benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methoxy-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B2632957.png)
![2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]-5-methylbenzene-1-sulfonamide](/img/structure/B2632959.png)
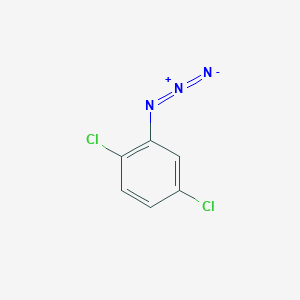
![1-Cyclohexyl-3-[4-(dimethylsulfamoyl)phenyl]-1-methylurea](/img/structure/B2632965.png)
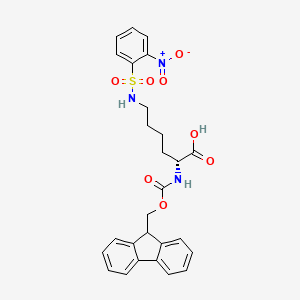

![Methyl 2-(7-methoxybenzofuran-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2632971.png)
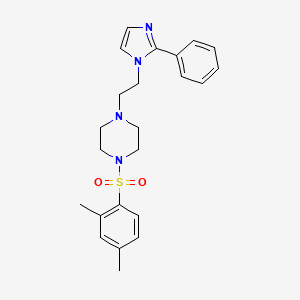
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)propanamide](/img/structure/B2632973.png)
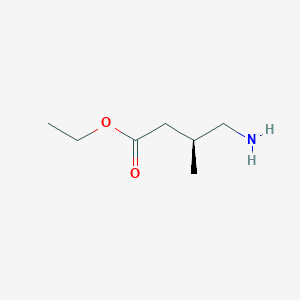
![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2632975.png)
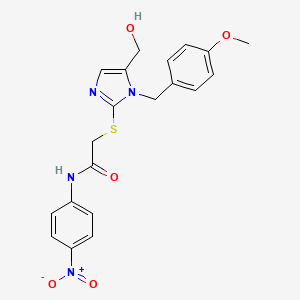
![5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2632978.png)
